4-Dimethylaminomethylbenzylamine
Overview
Description
4-Dimethylaminomethylbenzylamine: is a chemical compound with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . It is characterized by the presence of a benzylamine group substituted with a dimethylaminomethyl group at the para position. This compound is used as a building block in the synthesis of various pharmaceuticals and has applications in organic chemistry.
Scientific Research Applications
4-Dimethylaminomethylbenzylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs targeting specific receptors and enzymes.
Industry: Employed in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
- The primary target of 4-(Dimethylamino)benzoic acid is the Replicase polyprotein 1ab of the SARS-CoV virus . This protein plays a crucial role in viral replication and transcription.
Target of Action
Mode of Action
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Dimethylaminomethylbenzylamine plays a significant role in various biochemical reactions due to its ability to act as a nucleophile and base. It interacts with several enzymes and proteins, facilitating reactions that involve the transfer of amino groups. For instance, it can interact with diamine oxidase, an enzyme involved in the oxidative deamination of biogenic amines . This interaction is crucial for the regulation of cell proliferation and immune response. The compound’s ability to form Schiff bases with aldehydes and ketones also makes it a valuable intermediate in biochemical synthesis .
Cellular Effects
This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with diamine oxidase can lead to the production of hydrogen peroxide and ammonia, which are essential for cellular signaling and metabolic processes . Additionally, the compound’s ability to form Schiff bases can affect gene expression by modifying the structure and function of nucleic acids .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to act as a nucleophile and base. It can form covalent bonds with electrophilic centers in biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with diamine oxidase involves the formation of a Schiff base intermediate, which is crucial for the enzyme’s catalytic activity . This interaction can lead to changes in gene expression by modifying the structure of nucleic acids and proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under inert gas (nitrogen or argon) at temperatures between 2–8°C . Prolonged exposure to air and light can lead to its degradation, affecting its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by facilitating biochemical reactions and modulating gene expression. At high doses, it can have toxic effects, including enzyme inhibition and oxidative stress . Studies have shown that there is a threshold dose beyond which the compound’s adverse effects outweigh its benefits .
Metabolic Pathways
This compound is involved in several metabolic pathways, including the oxidative deamination of biogenic amines. It interacts with enzymes such as diamine oxidase, which catalyzes the conversion of amines to aldehydes, hydrogen peroxide, and ammonia . This interaction is crucial for maintaining metabolic flux and regulating metabolite levels in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s localization and accumulation in specific cellular compartments can affect its biochemical activity and function .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biochemical effects. It can be directed to particular organelles through targeting signals and post-translational modifications . This localization is essential for its activity, as it allows the compound to interact with specific biomolecules and participate in targeted biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 4-Dimethylaminomethylbenzylamine involves the reaction of 4-(chloromethyl)benzylamine with dimethylamine under basic conditions. The reaction typically proceeds as follows:
- Dissolve 4-(chloromethyl)benzylamine in a suitable solvent such as ethanol .
- Add an excess of dimethylamine to the solution.
- Heat the reaction mixture to reflux for several hours.
- After completion, cool the mixture and isolate the product by filtration or extraction .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Dimethylaminomethylbenzylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding using oxidizing agents such as or .
Reduction: Reduction of the compound can be achieved using reducing agents like or .
Substitution: The benzylamine group can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.
Substitution: Alkyl halides, acyl chlorides, base (e.g., sodium hydroxide), organic solvents (e.g., dichloromethane).
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted benzylamine derivatives.
Comparison with Similar Compounds
- 4-(Dimethylamino)benzylamine
- N,N-Dimethylbenzylamine
- 4-(Aminomethyl)benzylamine
Comparison: 4-Dimethylaminomethylbenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding affinities, making it valuable for specific applications in drug synthesis and organic chemistry .
Properties
IUPAC Name |
[4-[(dimethylamino)methyl]phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-12(2)8-10-5-3-9(7-11)4-6-10/h3-6H,7-8,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYABQIBGTULUFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10956029 | |
Record name | 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34490-85-2 | |
Record name | 4-Dimethylaminomethylbenzylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034490852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-[4-(Aminomethyl)phenyl]-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10956029 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | {4-[(dimethylamino)methyl]phenyl}methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Dimethylaminomethylbenzylamine in the synthesis of polyelectrolytes described in the research?
A: this compound (5) acts as a difunctional tertiary amine in the quaternizing addition polymerization with 1,4-bis(chloroacetyl)piperazine (1). [] The tertiary amine groups of compound (5) react with the chloroacetyl groups of compound (1), forming quaternary ammonium linkages in the polymer backbone. This reaction results in the formation of a water-soluble polyelectrolyte.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.